molecular formula C12H8N2O4 B2931894 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954254-90-1

3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2931894
CAS RN: 954254-90-1
M. Wt: 244.206
InChI Key: SFGVTCSTRANNCY-UHFFFAOYSA-N
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Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Synthesis Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .


Chemical Reactions Analysis

Oxazole and its derivatives have been used extensively in medicinal chemistry . They have been investigated for the development of novel compounds that show favorable biological activities .

Scientific Research Applications

Antiviral Research

This compound is structurally similar to DNA bases like adenine and guanine, which makes it a candidate for antiviral drug design. Its incorporation into potential medications could enhance their effectiveness against viral infections by mimicking the natural substrates of viral enzymes .

Anticancer Activities

The fused pyridine derivatives, including our compound of interest, have shown promise in anticancer research. They can be designed to interfere with cancer cell proliferation and could be tailored for targeted therapies against specific types of cancer cells .

Antituberculosis Agents

Due to its structural features, this compound may contribute to the development of new antituberculosis drugs. Its ability to integrate into drug formulations could improve solubility and efficacy against Mycobacterium tuberculosis .

Antibacterial and Antifungal Applications

The compound’s framework is beneficial in creating substances with antibacterial and antifungal properties. It can be part of a compound library for screening against various bacterial strains and fungi to identify new treatments for infections .

Anti-inflammatory Properties

Early studies on derivatives of this compound have focused on anti-inflammatory activities. It could be used to develop new anti-inflammatory drugs that may work by modulating the immune response or inhibiting inflammatory mediators .

Antimalarial Research

The compound’s ability to improve the properties of antimalarial drugs, such as solubility and lipophilicity, makes it a valuable asset in the synthesis of new antimalarial treatments .

Melanin Synthesis Inhibition

In the context of dermatological research, this compound could be explored for its potential to inhibit enzymes involved in melanin synthesis. This might lead to the development of treatments for conditions like hyperpigmentation .

Mechanism of Action

The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Future Directions

The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

3-(furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-6-5-7(12(15)16)9-10(8-3-2-4-17-8)14-18-11(9)13-6/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGVTCSTRANNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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